molecular formula C17H27ClN2O B3942480 3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide;hydrochloride

3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide;hydrochloride

Cat. No.: B3942480
M. Wt: 310.9 g/mol
InChI Key: FSDDLUJXJROUFW-UHFFFAOYSA-N
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Description

3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide;hydrochloride is a chemical compound that belongs to the class of amides It features an azepane ring, a dimethylphenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Dimethylphenyl Group:

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the dimethylphenyl group.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Substitution reactions are common, especially for introducing or modifying substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Researchers may study the biological activity of this compound to understand its potential as a therapeutic agent.

Medicine

    Drug Development: The compound could be investigated for its potential use in developing new drugs, particularly those targeting specific receptors or enzymes.

Industry

    Material Science: The compound may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(azepan-1-yl)-N-phenylpropanamide: Lacks the dimethyl groups on the phenyl ring.

    3-(piperidin-1-yl)-N-(3,5-dimethylphenyl)propanamide: Features a piperidine ring instead of an azepane ring.

Uniqueness

The presence of the azepane ring and the 3,5-dimethylphenyl group makes 3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide unique compared to its analogs. These structural features may impart distinct chemical and biological properties.

Properties

IUPAC Name

3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH/c1-14-11-15(2)13-16(12-14)18-17(20)7-10-19-8-5-3-4-6-9-19;/h11-13H,3-10H2,1-2H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDDLUJXJROUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCN2CCCCCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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